N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dihydrothiazol-2-yl)-3-[5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]propanamide is an organooxygen compound and an organonitrogen compound. It derives from a beta-amino acid.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide show promise in antitumor applications. A study by Horishny and Matiychuk (2020) developed a synthesis procedure for compounds with moderate antitumor activity against various malignant tumor cells, particularly effective against the UO31 renal cancer cell line (Horishny & Matiychuk, 2020).
Antimicrobial Activity
Compounds synthesized from similar structures have demonstrated significant antimicrobial activity. Baviskar, Khadabadi, and Deore (2013) reported that a series of synthesized compounds showed in vitro antibacterial activity against various bacterial strains and antifungal activity against fungal strains (Baviskar, Khadabadi, & Deore, 2013). Additionally, Karanth et al. (2018) synthesized a compound that exhibited antibacterial and antifungal activity, confirming its antimicrobial efficacy (Karanth, Narayana, Kodandoor, & Sarojini, 2018).
Anticancer Properties
Further studies on similar compounds have explored their potential in anticancer treatments. For example, Horishny and Matiychuk (2021) found that certain derivatives exhibited moderate activity against human cancer cell lines, with a particular sensitivity observed in leukemia cell lines (Horishny & Matiychuk, 2021).
Miscellaneous Applications
The diverse chemical structure of these compounds has led to various other applications being explored, including potential anti-HCV, antimicrobial, anti-inflammatory, and psychotropic activities as reported in different studies (Çıkla, Tatar, Küçükgüzel, et al., 2013), (Zablotskaya, Segal, Geronikaki, et al., 2013).
Properties
Molecular Formula |
C18H19N3O4S3 |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C18H19N3O4S3/c1-24-12-4-3-11(9-13(12)25-2)10-14-16(23)21(18(26)28-14)7-5-15(22)20-17-19-6-8-27-17/h3-4,9-10H,5-8H2,1-2H3,(H,19,20,22)/b14-10- |
InChI Key |
XTEVMDVJWSDMHG-UVTDQMKNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=NCCS3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NCCS3)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.